A1B11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A1B11 is a SIRT2-selective inhibitor.
Scientific Research Applications
Functional Analysis of CYP11B1 Gene Mutations : This study investigated the consequences of mutations in the CYP11B1 gene, related to steroid 11β-hydroxylase deficiency, a form of congenital adrenal hyperplasia. The research involved functional studies using a COS7 cell in vitro expression system and a computational model of the CYP11B1 protein, providing insights into the genetic and clinical aspects of this condition (Parajes et al., 2010).
Self-Monitoring of Blood Glucose (SMBG) : The Coalition for Clinical Research discussed the uses of SMBG in noninsulin-treated type 2 diabetes mellitus. This consensus report covers aspects such as blood glucose goals, response to hyperglycemia, and trial endpoints to measure SMBG efficacy in clinical settings (Klonoff et al., 2008).
Annexin A11 in Disease : Annexin A11 (Anxa11) is a protein implicated in various biological processes and diseases. This review discusses its roles in cell division, Ca²⁺ signaling, vesicle trafficking, apoptosis, and its association with diseases like autoimmune disorders and cancer (Wang et al., 2014).
Long Non-Coding RNA HOXA11-AS in Cancer : This meta-analysis explored HOXA11-AS, a lncRNA, as a predictive biomarker for metastasis and prognosis in various tumors. The study found that high HOXA11-AS expression is related to poor overall survival and progression-free survival, suggesting its significance in cancer prognosis (Li et al., 2017).
Homeobox A11 Hypermethylation in Breast Cancer : This study analyzed the methylation status of HOXA11 in breast cancer, revealing that hypermethylation is associated with more invasive forms of cancer and worse outcomes. It suggests HOXA11 hypermethylation as a potential biomarker for breast cancer prognosis (Xia et al., 2016).
Properties
CAS No. |
1602731-56-5 |
---|---|
Molecular Formula |
C22H25N5O |
Molecular Weight |
375.47 |
IUPAC Name |
2-{3-[1-(2-Cyclopentyl-ethyl)-1H-[1,2,3]triazol-4-yl]-phenylamino}-benzamide |
InChI |
InChI=1S/C22H25N5O/c23-22(28)19-10-3-4-11-20(19)24-18-9-5-8-17(14-18)21-15-27(26-25-21)13-12-16-6-1-2-7-16/h3-5,8-11,14-16,24H,1-2,6-7,12-13H2,(H2,23,28) |
InChI Key |
JVKHKNXEQDIDAW-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=CC=C1NC2=CC=CC(C3=CN(CCC4CCCC4)N=N3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A1B11; A-1-B-11; A 1 B 11; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.